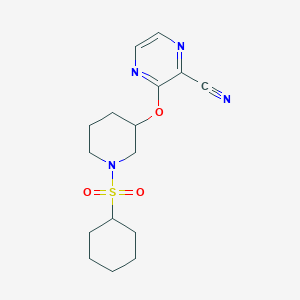

![molecular formula C20H20N4O3 B2939334 methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448027-85-7](/img/structure/B2939334.png)

methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

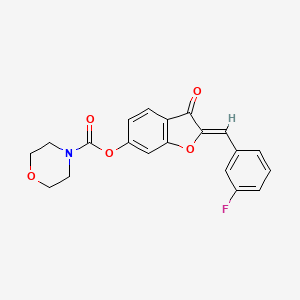

The compound is an off-white solid with a melting point of 70–75°C . It is a derivative of imidazo[1,2-a]pyridine, which is known to possess a broad range of biological activity .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . The yield of this reaction is reported to be 85% .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . Similarly, the 13C NMR spectrum shows peaks at different chemical shifts, indicating the presence of various types of carbon atoms .Chemical Reactions Analysis

The compound has been shown to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR and 13C NMR spectra provide information about the chemical structure of the compound .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Water-mediated Hydroamination : Studies have explored the aqueous synthesis of methylimidazo[1,2-a]pyridines, highlighting methods that do not require the deliberate addition of a catalyst. These methods have yielded good results for similar compounds, demonstrating the versatility and potential of water as a medium for organic reactions (Darapaneni Chandra Mohan et al., 2013).

- Catalyzed Aminooxygenation : Utilizing acetonitrile as a solvent and silver as a catalyst, intramolecular aminooxygenation has been successfully applied to produce imidazo[1,2-a]pyridine-3-carbaldehydes. This method could potentially be adapted for the synthesis of structurally related compounds (Darapaneni Chandra Mohan et al., 2013).

Biological Applications

- Histamine-3 Receptor Antagonists : Research into 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives has identified potent H(3) receptor antagonists, suggesting a framework for developing new therapeutics targeting the histamine-3 receptor (Dahui Zhou et al., 2012). This application demonstrates the potential for derivatives of the compound to be explored for similar biological activities.

Material Science

- Polyimide Films : Partly imidized polyamic acids, which can be related to the chemical structure of interest, have been used to prepare high-performance polyimide films. These films exhibit reduced coefficients of linear thermal expansion and enhanced tensile strength and modulus when stretched, indicating potential applications in materials science (MA Peng-chang & Hou Yong, 2013).

Mécanisme D'action

Target of Action

It is known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Mode of Action

It is known that the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine proceeded with a substitution of hydrogen atom at the с-3 carbon atom .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Result of Action

It is known that 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against staphylococcus aureus .

Propriétés

IUPAC Name |

methyl 7-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-13-18(24-9-4-3-5-17(24)21-13)19(25)22-16-7-6-14-8-10-23(20(26)27-2)12-15(14)11-16/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFZHHPRQBACRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)

![N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2939267.png)

![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)